

"CCR6 inhibitor 1" chemical properties and IUPAC name

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Compound of Interest		
Compound Name:	CCR6 inhibitor 1	
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An In-depth Technical Guide to CCR6 Inhibitor 1

For researchers and professionals in drug development, C-C chemokine receptor 6 (CCR6) has emerged as a significant therapeutic target in a range of autoimmune diseases and cancers. This guide provides a comprehensive overview of a potent and selective antagonist, **CCR6 inhibitor 1**, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties and Identification

CCR6 inhibitor 1 is a small molecule antagonist designed for high-affinity binding to the CCR6 receptor. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference
IUPAC Name	4-[4-[4-[[5-(trifluoromethyl)-2-pyridinyl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide	
Molecular Formula	C24H23F3N4O3S	[1]
Molecular Weight	504.5 g/mol	[1]
CAS Number	2437547-04-9	
ChEMBL ID	CHEMBL4248604	[1]
PubChem CID	134817249	[1]

Biological Activity and Selectivity

CCR6 inhibitor 1 demonstrates high potency and selectivity for the CCR6 receptor. Its inhibitory activity has been quantified through half-maximal inhibitory concentration (IC_{50}) values, which are crucial for assessing its potential as a therapeutic agent. The compound shows significantly less activity against other chemokine receptors, highlighting its specific mechanism of action.

Target	Species	IC50 (nM)	Reference
CCR6	Human	6	[1][2]
CCR6	Monkey	0.45	[1][2]
CCR1	Human	> 30000	[1][2]
CCR7	Human	9400	[1][2]

Mechanism of Action: The CCL20-CCR6 Signaling Axis

CCR6 inhibitor 1 exerts its effects by blocking the interaction between CCR6 and its unique chemokine ligand, CCL20 (also known as macrophage inflammatory protein-3 alpha or MIP-



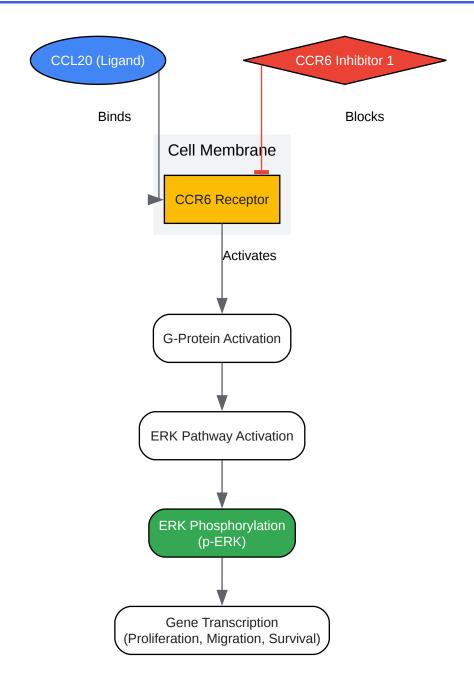




3α). This interaction is a key driver of immune cell migration and is implicated in the pathogenesis of various inflammatory conditions and the progression of certain cancers.

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. A critical component of this pathway is the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. The phosphorylation of ERK (p-ERK) leads to the transcription of genes involved in cell proliferation, survival, and migration. By inhibiting the initial ligand-receptor interaction, **CCR6 inhibitor 1** effectively blocks the subsequent phosphorylation of ERK, thereby mitigating the pro-inflammatory and pro-migratory effects of the CCL20-CCR6 axis.[1][2]





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Caption: The CCL20-CCR6 signaling pathway and the inhibitory action of CCR6 inhibitor 1.

Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the efficacy of **CCR6 inhibitor 1**. These should be optimized for specific cell lines and experimental conditions.

Foundational & Exploratory





This assay is used to assess the ability of **CCR6 inhibitor 1** to block the migration of CCR6-expressing cells towards a CCL20 gradient.

Materials:

- CCR6-expressing cells (e.g., human B cells, Th17 cells, or a transfected cell line)
- Transwell inserts (typically with a 5 or 8 μm pore size)
- · 24-well plates
- Cell culture medium (e.g., RPMI-1640) with low serum
- Recombinant human CCL20
- CCR6 inhibitor 1
- Fixation solution (e.g., methanol or paraformaldehyde)
- Staining solution (e.g., Crystal Violet or DAPI)
- Cotton swabs
- Microscope

Procedure:

- Preparation:
 - Starve CCR6-expressing cells in low-serum medium for 2-4 hours prior to the assay.
 - Prepare a stock solution of CCR6 inhibitor 1 in a suitable solvent (e.g., DMSO) and make serial dilutions in the low-serum medium.
- Assay Setup:
 - Add medium containing CCL20 (chemoattractant) to the lower chamber of the 24-well plate.



- Resuspend the starved cells in low-serum medium containing the desired concentrations of CCR6 inhibitor 1 or vehicle control.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the migratory capacity of the cells (typically 3-24 hours).
- Analysis:
 - After incubation, remove the Transwell inserts.
 - Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane.
 - Stain the migrated cells.
 - Wash the inserts to remove excess stain.
 - Count the number of migrated cells in several fields of view using a microscope.
 - Alternatively, the dye can be eluted and the absorbance measured to quantify migration.

This assay determines the effect of **CCR6 inhibitor 1** on the CCL20-induced phosphorylation of ERK.

Materials:

- CCR6-expressing cells
- Cell culture medium
- Recombinant human CCL20
- CCR6 inhibitor 1



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

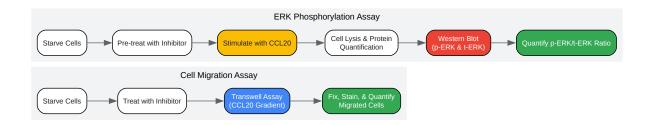
Procedure:

- Cell Treatment:
 - Plate CCR6-expressing cells and allow them to adhere.
 - Starve the cells in serum-free medium for 12-24 hours.
 - Pre-treat the cells with various concentrations of CCR6 inhibitor 1 or vehicle control for 1-2 hours.
 - Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate.



Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Re-probing for Total ERK:
 - Strip the membrane of the bound antibodies.
 - Re-probe the membrane with the primary antibody against t-ERK to ensure equal protein loading.
 - Quantify the band intensities and express the level of p-ERK relative to t-ERK.



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